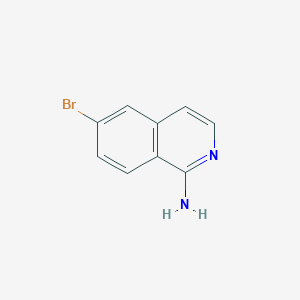

6-Bromoisoquinolin-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNAAGLKCNZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626864 | |

| Record name | 6-Bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-26-2 | |

| Record name | 6-Bromo-1-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-6-bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine: Structure, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromoisoquinolin-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as a scaffold for kinase inhibitors.

Introduction

This compound is a synthetic organic compound featuring an isoquinoline core substituted with a bromine atom at the 6-position and an amine group at the 1-position. The strategic placement of these functional groups makes it a versatile building block in the synthesis of complex molecules with potential therapeutic activities. The isoquinoline scaffold is a common motif in many biologically active compounds and natural products. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the primary amine group can be readily modified, for instance, through acylation or alkylation, to explore the structure-activity relationships (SAR) of derivative compounds. This guide will delve into the key aspects of this compound, providing a solid foundation for its application in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic aromatic system, which imparts rigidity to the molecule. The electron-donating amine group and the electron-withdrawing bromine atom influence the electron density distribution within the isoquinoline ring system, thereby affecting its reactivity and biological interactions.

Caption: Synthetic workflow for the precursor, 6-Bromoisoquinoline.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline [1]

-

Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

Cyclization and Aromatization: The crude imine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Titanium tetrachloride (TiCl₄) is added dropwise, and the reaction mixture is stirred at an elevated temperature for several days.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with a base (e.g., 6N NaOH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-bromoisoquinoline.

Synthesis of this compound

The final step involves the amination of the 6-bromoisoquinoline precursor. This can be achieved through a nucleophilic substitution reaction, where the hydrogen at the 1-position is replaced by an amino group. A common method is the Chichibabin amination reaction or a variation thereof.

Experimental Protocol: Amination of 6-Bromoisoquinoline

-

Reaction Setup: 6-Bromoisoquinoline is dissolved in an appropriate solvent, such as N,N-dimethylformamide (DMF) or toluene.

-

Amination: A strong aminating agent, such as sodium amide (NaNH₂) or another suitable source of the amino group, is added portion-wise at a controlled temperature. The reaction is typically heated to drive it to completion.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), it is carefully quenched with water or an aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Scaffold for ROCK Inhibitors

This compound and its derivatives have emerged as a promising class of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). [2][3][4][5]ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, motility, and contraction. [6]Dysregulation of the ROCK signaling pathway is associated with a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.

The ROCK Signaling Pathway and Mechanism of Inhibition

The ROCK signaling pathway is a key downstream effector of the small GTPase RhoA. When activated, RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation. [6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-6-bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-6-bromoisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a well-established scaffold in numerous biologically active compounds, and the presence of an amino group at the 1-position and a bromine atom at the 6-position provides versatile handles for synthetic modification. This guide offers a comprehensive overview of the known physicochemical properties of 1-amino-6-bromoisoquinoline, detailed protocols for their experimental determination, and insights into its synthesis, reactivity, and potential applications in pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-amino-6-bromoisoquinoline is not extensively reported in publicly accessible literature, a combination of predicted data and information from commercial suppliers allows for the compilation of its key characteristics.

Table 1: Physicochemical Data for 1-Amino-6-bromoisoquinoline

| Property | Value/Description | Source |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Not available. For comparison, the melting point of the isomeric 3-amino-6-bromoisoquinoline is 240-249 °C.[3][4] The melting point of the parent 6-bromoisoquinoline is 40-45 °C.[5] | |

| Boiling Point (Predicted) | 380.7 °C at 760 mmHg | [2][6] |

| Density (Predicted) | 1.649 g/cm³ | [2][6] |

| pKa (Predicted) | 6.92 | |

| Solubility | Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol.[7] | |

| CAS Number | 215453-26-2 | [1][2][8] |

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 1-amino-6-bromoisoquinoline. The causalities behind experimental choices are explained to ensure technical accuracy and reproducibility.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 1-amino-6-bromoisoquinoline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute for an initial approximate determination. For a precise measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter that influences a compound's bioavailability and formulation development. The "gold standard" shake-flask method is recommended for determining the thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of 1-amino-6-bromoisoquinoline is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

pKa Determination

The ionization constant (pKa) is crucial for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. For a compound like 1-amino-6-bromoisoquinoline, which has a basic amino group, determining the pKa is essential.

Methodology: UV-Vis Spectrophotometry

-

Preparation of Buffer Solutions: A series of buffer solutions covering a range of pH values (e.g., pH 2 to 10) are prepared.

-

Sample Preparation: A stock solution of 1-amino-6-bromoisoquinoline is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each buffer solution to a constant final concentration.

-

UV-Vis Spectra Acquisition: The UV-Vis spectrum of the compound in each buffer solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and neutral forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Synthesis and Reactivity

The synthesis of 1-amino-6-bromoisoquinoline can be envisioned through a multi-step process, likely starting from a readily available brominated benzene derivative. A plausible synthetic route would involve the construction of the isoquinoline core, followed by the introduction of the amino group.

A common method for synthesizing the 6-bromoisoquinoline scaffold is the Pomeranz-Fritsch reaction or a modification thereof, starting from 4-bromobenzaldehyde and an aminoacetal.[9][10] The subsequent amination at the 1-position can be challenging. A potential route could involve the conversion of 6-bromoisoquinoline to its N-oxide, followed by a nucleophilic substitution with a nitrogen source, or through a Chichibabin amination.

The reactivity of 1-amino-6-bromoisoquinoline is largely dictated by the amino and bromo substituents. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) in drug discovery programs. The amino group at the 1-position can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit characteristic splitting patterns (doublets, triplets, and singlets) depending on their coupling with neighboring protons. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the isoquinoline ring (around 1500-1650 cm⁻¹), and C-Br stretching in the fingerprint region.[11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[12]

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. Derivatives of isoquinoline have been investigated as potential anticancer, antimicrobial, and antiviral agents.

The 1-amino-6-bromoisoquinoline structure is a valuable building block for generating libraries of novel compounds for high-throughput screening. The bromine atom serves as a key functional group for diversification through cross-coupling reactions, enabling the exploration of the chemical space around the isoquinoline core. The amino group can participate in hydrogen bonding interactions with biological targets, making it a critical pharmacophoric feature.

Safety and Handling

1-Amino-6-bromoisoquinoline is classified as harmful and an irritant.[8][13] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][13] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- ChemBK. 6-bromoisoquinolin-1-amine(1-amino-6-bromo isoquinoline). (2024).

- American Elements. 6-Bromoisoquinolin-1-ylamine. (n.d.).

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. (2017).

- PubChem. 1-Bromoisoquinoline. (n.d.).

- University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.).

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).

- ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2022).

- ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (2019).

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. (n.d.).

- NIST WebBook. Quinoline, 6-bromo-. (n.d.).

- PubChem. 6-Aminoquinoline. (n.d.).

Sources

- 1. 1-Amino-6-bromoisoquinoline | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 429460010 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. 6-Bromoisoquinoline CAS#: 34784-05-9 [m.chemicalbook.com]

- 8. 215453-26-2 Cas No. | 1-Amino-6-bromoisoquinoline | Apollo [store.apolloscientific.co.uk]

- 9. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 6-Bromoisoquinolin-1-amine

Abstract

6-Bromoisoquinolin-1-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a primary amine for amide bond formation or further derivatization, makes it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore two primary, field-proven strategies for the introduction of the C1-amine group onto the 6-bromoisoquinoline core: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the scientist in selecting the optimal route based on available resources and desired outcomes.

Strategic Overview: A Two-Stage Approach

The most efficient and logical synthesis of this compound is dissected into a two-stage process. The initial stage focuses on the construction of a key, activated intermediate, 6-Bromo-1-chloroisoquinoline . This intermediate is the linchpin, serving as the direct precursor for the final amination step. The second stage presents two divergent, high-yield pathways for the installation of the C1-amine.

Caption: Overall Synthetic Strategy.

Stage 1: Synthesis of the Key Intermediate, 6-Bromo-1-chloroisoquinoline

The successful synthesis of the target amine hinges on the efficient preparation of the 6-bromo-1-chloro-substituted isoquinoline core. The chloro group at the 1-position serves as an excellent leaving group, activating the position for the subsequent amination. This stage is a robust, multi-step sequence that has been proven effective on a large scale.

Part 2.1: Synthesis of 6-Bromoisoquinoline

The foundational isoquinoline skeleton is constructed via a Pomeranz–Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde.

Mechanism Insight: The initial reaction forms an imine between 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. Subsequent steps involving cyclization and aromatization, facilitated by a Lewis acid like titanium tetrachloride, lead to the formation of the 6-bromoisoquinoline core.[1][2]

-

Imine Formation: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of aldehyde) is refluxed under a Dean-Stark apparatus for 12 hours to remove water. The solution is then concentrated under vacuum.

-

Activation and Cyclization: The residue is dissolved in anhydrous Tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes before being allowed to warm to room temperature. Trimethyl phosphite (1.1 eq) is then added dropwise, and the reaction is stirred for 10 hours.

-

Aromatization: The solvent is evaporated under vacuum. The residue is dissolved in anhydrous Dichloromethane (DCM) and cooled to 0 °C. Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction mixture is stirred at 40 °C for 6 days.

-

Work-up and Purification: The reaction is carefully quenched by pouring it onto ice. The pH is adjusted to 8-9 with 6N NaOH solution. The resulting suspension is extracted three times with ethyl acetate (EtOAc). The combined organic layers are then extracted with 3 M HCl. The acidic aqueous layer is collected, the pH is adjusted back to 7-8 with 3N NaOH, and it is extracted twice with EtOAc. The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 6-bromoisoquinoline, which can be purified by column chromatography or recrystallization.[1][2]

Part 2.2: Synthesis of 6-Bromo-1-chloroisoquinoline

With the 6-bromoisoquinoline in hand, the next step is to introduce the chloro leaving group at the 1-position. This is efficiently achieved via an N-oxide intermediate.

Mechanism Insight: The nitrogen of the isoquinoline is first oxidized to an N-oxide using an oxidizing agent like m-CPBA. This N-oxide intermediate is then treated with phosphorus oxychloride (POCl₃), which facilitates a rearrangement and substitution reaction to install a chlorine atom at the C1 position, regenerating the aromatic isoquinoline ring.[1][3]

-

N-Oxide Formation: 6-Bromoisoquinoline (1.0 eq) is dissolved in DCM. meta-Chloroperoxybenzoic acid (m-CPBA, approx. 1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. The reaction is worked up by washing with saturated sodium bicarbonate solution to yield 6-Bromoisoquinoline N-oxide.[1]

-

Chlorination: The crude 6-Bromoisoquinoline N-oxide (1.0 eq) is dissolved in dry DCM (approx. 40 mL per gram). Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at room temperature. The reaction is then heated to 45 °C for 2 hours.[3]

-

Work-up and Purification: After cooling to room temperature, the excess DCM and POCl₃ are removed under vacuum. The residue is re-dissolved in DCM and washed sequentially with saturated Na₂CO₃ solution, water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 6-Bromo-1-chloroisoquinoline as a pale yellow solid.[3]

Stage 2, Pathway A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It is often the method of choice due to its high functional group tolerance and generally high yields. The direct use of ammonia can be challenging due to its tight binding to the palladium catalyst, but several "ammonia equivalent" reagents or specialized ligand systems have been developed to overcome this.[4][6][7]

Mechanism Insight: The reaction proceeds via a catalytic cycle. A Pd(0) complex undergoes oxidative addition into the C-Cl bond of 6-bromo-1-chloroisoquinoline. The resulting Pd(II) complex coordinates with the amine source. Following deprotonation by a base, reductive elimination occurs to form the C-N bond of the final product and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for facilitating the key steps of this cycle.

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 6-Bromo-1-chloroisoquinoline (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 6 mol%).

-

Reagent Addition: Add anhydrous dioxane via syringe. Then, add an ammonia surrogate such as Benzophenone imine (1.2 eq) followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Deprotection: Upon completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., EtOAc). The resulting imine is then hydrolyzed by treatment with an acid (e.g., 2M HCl) at room temperature to yield the primary amine.

-

Purification: The aqueous layer is basified and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.

Stage 2, Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a more classical approach that can be highly effective for substrates with good leaving groups and electron-deficient aromatic systems. The isoquinoline ring is inherently somewhat electron-deficient, and the chloro group at the 1-position is activated for displacement. This pathway often requires more forcing conditions (higher temperatures and/or pressures) than catalytic methods but avoids the cost and potential contamination of a metal catalyst.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia) attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

-

Reaction Setup: In a sealed pressure vessel, combine 6-Bromo-1-chloroisoquinoline (1.0 eq) with a solvent such as dioxane or N-Methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add an excess of an ammonia source. A concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in a suitable alcohol can be used.

-

Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours. The pressure inside the vessel will increase significantly. The reaction should be monitored by TLC or LC-MS if possible.

-

Work-up and Purification: After cooling the vessel to room temperature, carefully vent any excess pressure. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., EtOAc or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Data and Pathway Comparison

| Parameter | Pathway A: Buchwald-Hartwig Amination | Pathway B: Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Palladium-Catalyzed Cross-Coupling | Addition-Elimination |

| Key Reagents | Pd₂(dba)₃, XPhos, NaOtBu, NH₃ surrogate | NH₄OH or NH₃ solution |

| Temperature | Moderate (e.g., 100 °C) | High (e.g., 120-150 °C) |

| Pressure | Atmospheric | High (Sealed Vessel) |

| Advantages | High yield, mild conditions, broad functional group tolerance.[4] | Catalyst-free (avoids metal contamination), potentially lower cost reagents. |

| Disadvantages | Cost of catalyst and ligand, potential for metal contamination in the final product. | Harsh conditions (high temp/pressure), may have lower functional group tolerance. |

| Ideal For | Complex molecules, high-value products, situations where mild conditions are critical. | Large-scale synthesis where cost is a primary driver and harsh conditions are manageable. |

Conclusion

The synthesis of this compound can be reliably achieved through a strategic, two-stage approach. The initial construction of the 6-Bromo-1-chloroisoquinoline intermediate is a well-documented and scalable process. For the crucial final amination step, both modern catalytic methods and classical SNAr reactions offer viable and effective solutions. The choice between the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and the chemical nature of any other functional groups present in the molecule. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

- Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (2025). ResearchGate.

- Buchwald–Hartwig amination. (2023, June 30). Chemistry LibreTexts.

- Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Synthesis Spotlight.

- Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism. (2025). ResearchGate.

- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025). YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Bromo-1-chloroisoquinoline CAS#: 205055-63-6 [m.chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 6-Bromoisoquinolin-1-amine: Starting Materials and Core Strategies

Introduction: The Significance of 6-Bromoisoquinolin-1-amine in Modern Drug Discovery

This compound is a pivotal molecular scaffold, serving as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its unique structural architecture, featuring a bromine atom at the 6-position and an amino group at the 1-position, offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom is amenable to a wide range of cross-coupling reactions, enabling the introduction of various substituents to modulate pharmacological properties. Simultaneously, the primary amine at the 1-position provides a handle for further functionalization, allowing for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into established classical methods and modern catalytic approaches, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Strategic Approaches to the Isoquinoline Core: A Comparative Analysis

The synthesis of the 6-bromoisoquinoline framework is the foundational challenge in accessing the target molecule. Several distinct strategies have been developed, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the commercial availability and cost of starting materials, scalability, and the desired substitution pattern on the isoquinoline core. This guide will focus on three primary and mechanistically distinct approaches:

-

The Pomeranz-Fritsch Reaction: A classic and reliable method for constructing the isoquinoline ring system from readily available benzaldehydes.

-

Functionalization of a Pre-formed Isoquinoline Core: A convergent approach that begins with a substituted isoquinoline and introduces the desired functionalities in a stepwise manner.

-

Modern Palladium-Catalyzed Cross-Coupling Strategies: Leveraging the power of contemporary catalysis to forge the key carbon-nitrogen bond with high efficiency and selectivity.

Route 1: De Novo Synthesis via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, proceeding through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] This approach is particularly advantageous for the synthesis of this compound as it allows for the direct installation of the bromine atom at the desired position from a commercially available starting material, 4-bromobenzaldehyde.

Causality Behind Experimental Choices

The selection of a Pomeranz-Fritsch-type synthesis is predicated on its robustness and the accessibility of the required precursors. 4-Bromobenzaldehyde provides the benzene ring and the C4a, C5, C6, C7, and C8 atoms of the final isoquinoline core, with the bromine atom pre-installed at the correct position. Aminoacetaldehyde dimethyl acetal serves as the source for N2, C1, and C3. The acid-catalyzed cyclization is the key bond-forming event, leading to the formation of the heterocyclic ring.

Experimental Workflow: A Two-Stage Process

The synthesis of the key intermediate, 6-bromoisoquinoline, via a modified Pomeranz-Fritsch reaction is typically a multi-step process that begins with the formation of a Schiff base, followed by a series of transformations culminating in the cyclization and aromatization to the isoquinoline core.[4]

Caption: Pomeranz-Fritsch synthesis of 6-Bromoisoquinoline.

Detailed Experimental Protocol: Synthesis of 6-Bromoisoquinoline[4]

Stage 1: Schiff Base Formation

-

A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is heated to reflux under a Dean-Stark apparatus for 12 hours to drive the formation of the imine by removal of water.

-

The reaction mixture is then concentrated under reduced pressure to yield the crude Schiff base.

Stage 2: Intermediate Processing and Cyclization

-

The crude residue is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C.

-

Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C before being allowed to warm to room temperature.

-

Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.

-

The solvent is removed in vacuo, and the residue is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.

-

The reaction mixture is stirred at 40 °C for 6 days.

Work-up and Purification

-

The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with a 6N aqueous sodium hydroxide solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are then extracted with 3M hydrochloric acid.

-

The acidic aqueous layer is basified to pH 7-8 with 3N sodium hydroxide and extracted twice with ethyl acetate.

-

The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 6-bromoisoquinoline.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 4-Bromobenzaldehyde | 1. Aminoacetaldehyde dimethyl acetal2. Ethyl chloroformate3. Trimethyl phosphite4. Titanium tetrachloride | Toluene, THF, DCM | Reflux, -10°C to 40°C | > 7 days | ~35%[4] |

Route 2: Functionalization of a Pre-formed 6-Bromoisoquinoline Core

An alternative and highly convergent strategy involves the synthesis of a 6-bromoisoquinoline derivative that can be readily converted to the desired 1-amino compound. A key intermediate in this approach is 6-bromo-1-chloroisoquinoline . The chlorine atom at the 1-position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for the introduction of the amine functionality.[5][6][7][8]

Synthesis of the Key Intermediate: 6-Bromo-1-chloroisoquinoline

The precursor to 6-bromo-1-chloroisoquinoline is 6-bromoisoquinolin-1(2H)-one. This can be synthesized from 4-bromophenylacetic acid. The subsequent chlorination is typically achieved using phosphoryl chloride (POCl₃) or a similar chlorinating agent.

Caption: Synthesis via a 6-bromo-1-chloroisoquinoline intermediate.

Detailed Experimental Protocol: Synthesis of 6-Bromo-1-chloroisoquinoline

A solution of 6-bromo-1-hydroxyisoquinoline (1.0 eq) in phosphoryl chloride (excess) is heated to 100 °C for 4 hours. The reaction mixture is then concentrated to dryness. The residue is dissolved in ethyl acetate, and the organic layer is washed sequentially with 5% aqueous sodium bicarbonate, water, and brine. After drying over magnesium sulfate and concentrating, the crude product is purified by silica gel chromatography to yield 6-bromo-1-chloroisoquinoline.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| 6-Bromo-1-hydroxyisoquinoline | POCl₃ | None (reagent as solvent) | 100 °C | 4 h | 62% |

Direct Amination of 6-Bromo-1-chloroisoquinoline

The conversion of 6-bromo-1-chloroisoquinoline to this compound can be achieved through nucleophilic aromatic substitution. This transformation can be carried out using various ammonia surrogates or by direct reaction with ammonia under pressure.

Conceptual Protocol for Direct Amination:

-

6-Bromo-1-chloroisoquinoline is dissolved in a suitable solvent (e.g., 1,4-dioxane) in a sealed pressure vessel.

-

A source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) is added.

-

The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C.

-

After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up and purification procedures.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[9][10][11] This palladium-catalyzed cross-coupling reaction offers a highly efficient route to aryl amines from aryl halides. In the context of this compound synthesis, this strategy can be envisioned starting from a dihalogenated isoquinoline precursor, such as 1,6-dibromoisoquinoline . The differential reactivity of the bromine atoms at the 1- and 6-positions allows for selective amination.

Rationale for the Buchwald-Hartwig Approach

The C1-position of the isoquinoline ring is more electron-deficient than the C6-position, making the C1-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This inherent electronic difference can be exploited to achieve selective amination at the 1-position. The use of specialized phosphine ligands is crucial for facilitating the catalytic cycle and achieving high yields.

Caption: Buchwald-Hartwig amination approach.

Synthesis of the 1,6-Dibromoisoquinoline Precursor

The synthesis of 1,6-dibromoisoquinoline can be achieved from 6-bromoisoquinoline via its N-oxide. The N-oxide is then treated with a brominating agent such as phosphoryl bromide (POBr₃) to introduce the bromine atom at the 1-position.[12]

Conceptual Protocol for Selective Buchwald-Hartwig Amination[13]

This protocol is adapted from the selective amination of the analogous 6-bromo-2-chloroquinoline.

-

To an oven-dried Schlenk tube under an inert atmosphere, add 1,6-dibromoisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 6 mol%).

-

Add an anhydrous solvent such as dioxane.

-

An ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq, as a 1.0 M solution in THF), is added dropwise at room temperature.

-

The reaction mixture is heated to 100 °C and stirred for 12-16 hours.

-

Upon completion, the reaction is cooled and subjected to an aqueous work-up, followed by extraction and purification to yield this compound.

| Starting Material | Amine Source | Catalyst/Ligand | Base | Solvent | Temperature |

| 1,6-Dibromoisoquinoline | LHMDS | Pd₂(dba)₃ / XPhos | (LHMDS acts as base) | Dioxane | 100 °C |

Alternative Strategy: Cyclization of a Substituted Phenylacetonitrile

A less direct but viable route involves the synthesis and cyclization of a suitably substituted phenylacetonitrile derivative. For instance, a patent describes the synthesis of a 6-bromo-1,2,3,4-tetrahydroisoquinoline derivative starting from 3-bromophenylacetonitrile.[13] While this yields a saturated heterocyclic ring, subsequent aromatization would be required to form the isoquinoline core, followed by the introduction of the amino group at the 1-position. This multi-step sequence makes it a less common choice for the direct synthesis of this compound but represents a valid alternative for the construction of the core skeleton.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several strategic routes, each with its own merits. The Pomeranz-Fritsch reaction offers a classic and direct method for constructing the isoquinoline core from simple aromatic aldehydes. The functionalization of a pre-formed 6-bromo-1-chloroisoquinoline provides a convergent and often high-yielding pathway. Finally, the Buchwald-Hartwig amination represents a modern, powerful, and highly selective method that is well-suited for the synthesis of complex amine-containing heterocycles.

The choice of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and the availability of specialized reagents and equipment. As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery, the development of even more efficient, sustainable, and versatile methods for the synthesis of key intermediates like this compound will remain an active and important area of chemical research.

References

- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- Wikipedia. Pomeranz–Fritsch reaction. [Link]

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Wikipedia.

- Organic Chemistry Portal. Isoquinoline synthesis. [Link]

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

- Chemistry LibreTexts.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Chemistry Steps.

- Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

- van der Plas, H. C., et al. (1973). Reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3-bromoisoquinoline by the ANRORC mechanism. Recueil des Travaux Chimiques des Pays-Bas, 92(5), 553-563.

- Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Chemistry LibreTexts. 16.

- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

- Google Patents. WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl)aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.

- den Hertog, H. J., & Buurman, D. J. (1972). The reactions of 6-chloro- and 6-bromo-2,3-dimethylquinoxaline with potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 91(7), 841-848.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

The Strategic Application of 6-Bromoisoquinolin-1-amine in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 6-Bromoisoquinolin-1-amine (CAS No. 215453-26-2), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will dissect its physicochemical properties, delineate a robust synthetic pathway, and analyze its reactivity, with a particular focus on its strategic deployment in the synthesis of targeted therapeutics. The primary application highlighted is its role as a scaffold for the development of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a critical class of drugs for a variety of disease states. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals. The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of molecular properties to achieve desired biological activity. This compound is a prime example of a highly versatile intermediate, offering two distinct points for chemical modification: the bromine atom at the C-6 position and the primary amine at the C-1 position. This dual functionality enables a modular approach to library synthesis and lead optimization, making it a valuable asset in the quest for novel therapeutic agents.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation.

| Property | Value | Reference |

| CAS Number | 215453-26-2 | [2] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Boiling Point | 380.7 °C at 760 mmHg (Predicted) | |

| Density | 1.649 g/cm³ (Predicted) | |

| Purity | Typically ≥95% | [3] |

Spectroscopic Characterization

While experimental spectra are ideally obtained on a batch-specific basis, the following provides an expected profile for 1H and 13C NMR of this compound in a standard deuterated solvent such as DMSO-d₆. These predicted shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.[4][5]

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): Aromatic protons are anticipated in the range of 7.0-8.5 ppm. The amine protons would likely appear as a broad singlet.

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): Aromatic carbons are expected to resonate between 110-150 ppm.

Safety and Handling

This compound is classified as a harmful irritant.[3] Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should occur in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

Synthesis and Purification

The synthesis of this compound can be approached from its precursor, 6-bromoisoquinoline. A plausible and efficient method involves a nucleophilic aromatic substitution, specifically a Chichibabin-type amination. This reaction introduces the amine group at the C-1 position, which is activated by the ring nitrogen.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Chichibabin Amination

This protocol describes the amination of 6-bromoisoquinoline to yield the target compound. The causality behind this choice lies in the directness of the C-N bond formation on the electron-deficient isoquinoline ring.[6][7]

Materials:

-

6-Bromoisoquinoline

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Ammonium chloride (aq. solution, saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-bromoisoquinoline (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Carefully add sodium amide (2.0-3.0 eq) portion-wise under a positive pressure of nitrogen. Caution: Sodium amide is highly reactive and moisture-sensitive.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups.

Reactions at the C-6 Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in building complex molecular architectures.[8][9]

Caption: Key cross-coupling reactions at the C-6 position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a cornerstone reaction in modern synthetic chemistry for the formation of biaryl structures.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Seal the vial and heat the reaction mixture to 80-100 °C for 8-16 hours, with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 6-arylisoquinolin-1-amine product.

Application in Drug Discovery: Targeting the Rho/ROCK Signaling Pathway

A primary application of this compound is in the synthesis of inhibitors for the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK pathway is a critical regulator of cellular processes such as adhesion, motility, and contraction, and its dysregulation is implicated in numerous diseases.[10]

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases acts as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. When activated by various upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream substrates, leading to various cellular responses, including cytoskeletal reorganization and increased cell contractility.[11][12]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 215453-26-2 Cas No. | 1-Amino-6-bromoisoquinoline | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. abmole.com [abmole.com]

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine

Abstract: This technical guide provides a comprehensive overview of 6-Bromoisoquinolin-1-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity. Emphasis is placed on its application as a versatile scaffold in the development of novel therapeutic agents, supported by established synthetic protocols and mechanistic insights. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Introduction and Strategic Importance

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of functional groups, such as an amine at the 1-position and a bromine atom at the 6-position, creates a molecule with exceptional versatility for synthetic elaboration. This compound (CAS RN: 215453-26-2) serves as a critical intermediate, offering two distinct and reactive sites for diversification.[1][2][3] The primary amine at the C-1 position is a potent nucleophile and a handle for amide bond formation, while the bromine atom at the C-6 position is primed for a variety of transition-metal-catalyzed cross-coupling reactions.[4][5][6] This dual functionality allows for the systematic and controlled construction of complex molecular architectures, making it a valuable precursor in the synthesis of kinase inhibitors and other targeted therapies.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1-Amino-6-bromoisoquinoline | CAS[7] |

| CAS Number | 215453-26-2 | SCBT[3] |

| Molecular Formula | C₉H₇BrN₂ | ChemBK[1] |

| Molecular Weight | 223.07 g/mol | ChemBK[1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=N)N1 | CAS[7] |

| InChIKey | PZNNAAGLKCNZKE-UHFFFAOYSA-N | CAS[7] |

| Predicted Density | 1.649 g/cm³ | ChemBK[1] |

| Predicted Boiling Point | 380.7 °C | ChemBK[1] |

| Predicted Flash Point | 184.0 °C | ChemBK[1] |

Synthesis and Manufacturing Pathways

The synthesis of 1-aminoisoquinolines, including the 6-bromo derivative, can be achieved through several strategic approaches. Modern methods often focus on transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.[8][9]

General Strategies for 1-Aminoisoquinoline Synthesis

The construction of the 1-aminoisoquinoline scaffold is an active area of research. Common strategies include:

-

Nucleophilic Aromatic Substitution (SNA r): Starting from 1-chloroisoquinolines, the chloro group can be displaced by an amine nucleophile. This is a traditional and effective method.[10]

-

Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulation of benzamidines with alkynes or iodonium ylides provides a direct route to N-substituted 1-aminoisoquinolines.[8][9]

-

Cascade Reactions: Multi-component reactions, for instance, using ortho-alkynylbenzaldoximes and 2H-azirines, can construct the functionalized isoquinoline ring system in a single cascade sequence.[11]

-

Transition-Metal-Free Cyclization: Alkaline-metal-mediated reactions involving benzylic C-H functionalization offer an alternative pathway that avoids transition metals.[12]

Illustrative Synthesis: Buchwald-Hartwig Amination Approach

A prevalent and highly effective method for installing the C1-amine is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. While direct synthesis of this compound via this method on a 1,6-dibromoisoquinoline precursor is plausible, a more common industrial approach involves the amination of a related 1-chloro-6-bromoisoquinoline. This is analogous to protocols developed for related halo-quinolines and isoquinolines.[4][5][13]

The process typically uses an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), which serves as a source of 'NH₂'.[4][13][14]

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar aminations[4][13]):

-

Inert Atmosphere Setup: An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: The starting material, 1-chloro-6-bromoisoquinoline, is added to the tube, followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Ammonia Source: The ammonia equivalent, for instance, a solution of LHMDS in THF, is added dropwise to the stirred mixture at room temperature.[4]

-

Reaction: The reaction vessel is sealed and heated to the target temperature (typically 90-110 °C) for 12-24 hours. Progress is monitored periodically by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Reactivity Profile and Applications in Drug Discovery

The synthetic utility of this compound stems from its two chemically distinct functional groups, which can be addressed selectively.

Reactivity of the 1-Amine Group

The primary amine at the C-1 position is a strong nucleophile and a versatile handle for derivatization.[15][16]

-

Acylation/Amidation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a cornerstone reaction for building larger molecular frameworks in drug discovery.

-

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. However, this reaction can sometimes lead to over-alkylation, producing a mixture of products.[15]

Reactivity of the 6-Bromo Group

The aryl bromide at the C-6 position is an ideal handle for modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst introduces new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: A second amination can be performed at this position to introduce a different amine or aniline, creating complex di-amino-isoquinoline structures.[4][13]

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields 6-alkynylisoquinolines.

-

Heck Coupling: Reaction with alkenes introduces vinyl groups.

-

Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide provides a precursor for carboxylic acids, amides, or tetrazoles.[17]

Logical Flow of Derivatization

Caption: Derivatization pathways for this compound.

Application as a Pharmaceutical Intermediate

This compound is a documented building block in the synthesis of various biologically active agents. Its structure is found within patented compounds, often targeting protein kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases like cancer.[2] It has also been used in the synthesis of thrombin inhibitors and anti-early pregnancy drugs.[1] The ability to selectively functionalize the C-1 and C-6 positions allows for the creation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline core will appear as doublets and doublets of doublets, with coupling constants characteristic of the aromatic ring system. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the bromine (C-6) will be shifted, and the C-1 carbon, bonded to the amine group, will also have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 222 and 224.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation.[21][22] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a high-value, strategic building block for chemical and pharmaceutical research. Its dual functionality, with distinct and orthogonal reactivity at the C-1 amine and C-6 bromide positions, provides a robust platform for the synthesis of complex, diverse, and biologically relevant molecules. The well-established chemistry for derivatizing both sites, particularly through modern cross-coupling reactions, ensures its continued importance in the discovery and development of next-generation therapeutics.

References

- Wang, F., Wang, D., & Chen, S. (2013). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 15(15), 3958–3961.

- Ghorbani-Vaghei, R., & Malaeki, A. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(12), 2496-2501.

- Wang, H., Liu, Y., Peng, J., & Zhu, Q. (2018). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters, 20(21), 6886–6890.

- Wang, C., Zhang, Y., & Li, Y. (2022). Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines. The Journal of Organic Chemistry, 87(3), 1735–1745.

- Kim, J., & Lee, Y.-R. (2021). Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines and 6-Aminophenanthridines from 5-(2-Bromoaryl)tetrazoles and 1,3-Diketones under Microwave Irradiation. ACS Omega, 6(50), 34659–34671.

- McRae, K. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

- ChemBK. (n.d.). This compound(1-amino-6-bromo isoquinoline).

- Autech Industry Co.,Limited. (n.d.). Buy 6-Bromoisoquinolin-8-amine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- CAS Common Chemistry. (n.d.). 6-Bromo-1-isoquinolinamine.

- PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one.

- PubChem. (n.d.). 7-Bromoisoquinolin-3-amine.

- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.

- Goalby, N. (n.d.). Amines. Chemrevise.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amine Reactivity [www2.chemistry.msu.edu]

- 16. chemrevise.org [chemrevise.org]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 19. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]

- 20. 6-broMo-8-Methoxyisoquinoline(1415564-97-4) 1H NMR spectrum [chemicalbook.com]

- 21. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 6-Bromoisoquinolin-1-amine

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine: Synthesis, Characterization, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document details the compound's core properties, outlines robust synthetic and purification protocols, and explores its primary application as a scaffold for potent kinase inhibitors.

Core Compound Properties and Significance

This compound is a strategically functionalized aromatic heterocycle. The isoquinoline core is a well-established "privileged scaffold" in drug discovery, frequently appearing in bioactive molecules. The primary amine at the 1-position acts as a key hydrogen bond donor and a point for further derivatization, while the bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual functionality makes it an exceptionally valuable building block for creating libraries of complex molecules for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 215453-26-2 | [1] |

| Appearance | Expected to be a solid | - |

| Synonyms | 1-Amino-6-bromoisoquinoline | - |

Synthesis and Purification

The synthesis of this compound is most efficiently approached via a two-stage process: first, the construction of the core 6-bromoisoquinoline ring system, followed by the introduction of the primary amine at the C1 position.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Precursor, 6-Bromoisoquinoline

The isoquinoline core is constructed using a modified Pomeranz–Fritsch reaction, which involves the condensation of a benzaldehyde with an aminoacetal followed by acid-catalyzed cyclization. This method is scalable and utilizes commercially available starting materials.[2]

Experimental Protocol:

-

Imine Formation: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is heated to reflux with a Dean-Stark apparatus for 12 hours to drive the formation of the corresponding imine. The solvent is then removed under reduced pressure.

-

Activation: The crude imine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes before being allowed to warm to room temperature.

-

Phosphonate Formation: Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is then evaporated under vacuum.

-

Cyclization: The residue is dissolved in anhydrous dichloromethane (DCM), cooled to 0 °C, and titanium tetrachloride (TiCl₄, 4.0 eq) is added dropwise. The reaction is then heated to 40 °C and stirred for 6 days.

-

Work-up and Isolation: The reaction is carefully quenched by pouring it onto ice. The pH is adjusted to 8-9 with 6N NaOH solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is collected, its pH is adjusted to 7-8 with 3N NaOH, and it is extracted twice with ethyl acetate. The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 6-bromoisoquinoline.[2]

Stage 2: Amination of 6-Bromoisoquinoline

The introduction of the amine at the C1 position is a critical step. The isoquinoline ring is electron-deficient, particularly at the C1 and C3 positions, making it susceptible to nucleophilic aromatic substitution. Two primary methods are viable: the classical Chichibabin reaction and the more modern, versatile Buchwald-Hartwig amination.

-

Causality Behind Method Choice: While the Chichibabin reaction (using NaNH₂) is effective, it requires harsh conditions and has a limited substrate scope. The Buchwald-Hartwig amination offers superior functional group tolerance, milder reaction conditions, and broader applicability, making it the preferred method in a drug discovery context where complex downstream molecules are the ultimate target.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of haloquinolines and related heterocycles, using an ammonia surrogate to form the primary amine.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-bromoisoquinoline (1.0 eq), Pd₂(dba)₃ (0.025 eq), and the phosphine ligand XPhos (0.06 eq).

-

Reagent Addition: Add anhydrous dioxane via syringe. To the stirred mixture, add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.5 eq) dropwise at room temperature. LHMDS serves as a highly effective ammonia equivalent.

-

Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-